molecular formula C19H19FN4O2 B2617946 (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone CAS No. 2034299-05-1

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone

Cat. No.: B2617946
CAS No.: 2034299-05-1
M. Wt: 354.385
InChI Key: KWAHXPYKKNZZOM-UHFFFAOYSA-N
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Description

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: an indole ring system and a fluorinated pyrimidine ring, linked by a pyrrolidine methanone group . The indole scaffold is a common structural element in many bioactive compounds and FDA-approved drugs . Research indicates that indole-based molecules are frequently investigated for their potential as anticancer agents, particularly through mechanisms involving the inhibition of kinase pathways such as mutant EGFR and BRAF V600E, which are over-activated in various malignancies . Furthermore, the pyrrolidine ring is a key feature in compounds developed as orexin receptor agonists, suggesting potential applications in neuroscience research . The presence of the fluorinated pyrimidine component may contribute to the molecule's metabolic stability and binding affinity. This combination of structural features makes (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone a valuable compound for screening in various biological assays and for further chemical optimization in early-stage research and development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-2-15-17(20)18(23-11-22-15)26-12-7-8-24(10-12)19(25)14-9-21-16-6-4-3-5-13(14)16/h3-6,9,11-12,21H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAHXPYKKNZZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CNC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and indole intermediates, followed by their coupling through appropriate linkers. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound might be explored for its therapeutic potential. Researchers may study its efficacy and safety as a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone would involve its interaction with molecular targets, such as proteins or nucleic acids. The compound may bind to these targets, modulating their activity and triggering specific biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its pyrimidine-pyrrolidine-indole triad. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyrimidine-pyrrolidine-indole 6-ethyl, 5-fluoro, pyrrolidinyloxy ~387.38 (estimated) Fluorine enhances stability; ethyl may increase lipophilicity.
[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (from ) Pyrazole-pyridine-indole Phenyl, dihydropyrazole 378.42 Pyrazole linker may confer rigidity; phenyl group adds hydrophobicity.
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime (from ) Pyridine-pyrrolidine Fluorine, tert-butyldimethylsilyloxy ~381.50 Bulky silyl group improves solubility; aldehyde oxime may enable conjugation.

Key Observations :

  • Fluorine substitution is shared with the nicotinaldehyde oxime (), but its position on pyrimidine vs. pyridine may lead to distinct bioactivity profiles .
Physicochemical Properties
  • Lipophilicity : The ethyl group in the target compound likely increases logP compared to the unsubstituted pyrimidine derivatives, enhancing membrane permeability but possibly reducing aqueous solubility.
  • Solubility : The tert-butyldimethylsilyloxy group in ’s compound improves solubility in organic solvents, whereas the target’s pyrrolidinyloxy linker may offer moderate aqueous solubility .
  • Metabolic Stability: Fluorine in the target and ’s compound may slow oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

The compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features several key structural components:

  • Pyrrolidine ring : A saturated five-membered ring containing one nitrogen atom.
  • Fluoropyrimidine moiety : Known for its role in anticancer activity.
  • Indole structure : A bicyclic structure that enhances biological interactions.

The molecular formula is C18H20FN3O2C_{18}H_{20}FN_3O_2, with a molecular weight of approximately 335.4 g/mol. The unique combination of these functional groups contributes to its diverse biological activities.

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the following areas:

  • Anticancer Activity : The fluoropyrimidine component is associated with inhibiting cancer cell proliferation. Research highlights its potential to target specific enzymes involved in cancer progression, making it a candidate for further investigation in oncology.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in nucleic acid metabolism and signal transduction pathways. Its structural features suggest interactions with specific receptors or enzymes, leading to modulated biological responses.
  • Antiviral Properties : Similar compounds have shown antiviral activity, particularly against viral polymerases, suggesting that this compound could also exhibit such effects. Studies on related pyrimidine derivatives have demonstrated their ability to inhibit viral replication .

The mechanism of action for (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone is hypothesized to involve:

  • Binding to Enzymes/Receptors : The compound may bind to specific enzymes or receptors, altering their activity and influencing cellular pathways.
  • Nucleic Acid Interaction : The fluorinated pyrimidine moiety can potentially interact with nucleic acids, inhibiting their function and thereby affecting cellular processes such as replication and transcription.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

StudyFindings
Study 1Investigated the anticancer effects of fluoropyrimidine derivatives, showing significant inhibition of tumor cell lines.
Study 2Examined enzyme inhibition properties, revealing potential targets within metabolic pathways related to cancer and viral infections .
Study 3Explored antiviral activities, demonstrating efficacy against HBV replication in vitro .

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